

2,3-Diethyl-5-methylpyrazine-13C2 certificate of analysis

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Compound of Interest	
Compound Name:	2,3-Diethyl-5-methylpyrazine-13C2
Cat. No.:	B12375662

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Technical Guide: 2,3-Diethyl-5-methylpyrazine-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Diethyl-5-methylpyrazine-13C2**, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines its physicochemical properties, detailed experimental protocols for its use in various analytical techniques, and insights into its metabolic fate.

Physicochemical and Analytical Data

2,3-Diethyl-5-methylpyrazine-13C2 is primarily utilized as an internal standard in quantitative analyses, leveraging its mass difference from the native compound for precise and accurate measurements by mass spectrometry and NMR.^[1] While a specific Certificate of Analysis is not publicly available, the following tables summarize the expected and reported data for the labeled compound and its unlabeled analogue.

Table 1: General Physicochemical Properties

Property	Value (for unlabeled 2,3-Diethyl-5-methylpyrazine)	Reference
Appearance	Colorless to pale yellow clear liquid	
Molecular Formula	C ₉ H ₁₄ N ₂	[2]
Molecular Weight	150.22 g/mol	[2]
Density	0.949 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.498	
Purity	≥97% - 99%	

Table 2: Expected Analytical Data for **2,3-Diethyl-5-methylpyrazine-13C2**

Parameter	Expected Value/Characteristic	Notes
Molecular Formula	$C_7^{13}C_2H_{14}N_2$	Two carbon atoms are replaced with ^{13}C isotopes.
Molecular Weight	Approx. 152.21 g/mol	Increased by the mass of two additional neutrons. [1]
Isotopic Purity	Typically $\geq 98\%$	Isotopic enrichment is a critical parameter for quantitative accuracy. [3] [4]
Chemical Purity	Typically $\geq 98\%$	Ensures that signal contributions are from the target molecule.
^{13}C NMR Chemical Shifts	Predicted shifts are provided in the experimental section.	Shifts will be similar to the unlabeled compound, but the labeled carbons will show distinct signals.
Mass Spectrum	Molecular ion (M^+) peak at $m/z \approx 152$	The fragmentation pattern is expected to be similar to the unlabeled compound, with corresponding mass shifts.

Experimental Protocols

The following are detailed methodologies for the application of **2,3-Diethyl-5-methylpyrazine-13C2** as an internal standard in key analytical techniques.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a primary method for determining the purity and concentration of chemical standards.

Methodology:

- Sample Preparation:

- Accurately weigh a known amount of **2,3-Diethyl-5-methylpyrazine-13C2** and the analyte of interest.
- Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
- Transfer a precise volume of the solution to an NMR tube.

• NMR Data Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Pulse Sequence: A standard 90° pulse sequence.
- Relaxation Delay (d1): ≥ 5 times the longest T_1 of the signals of interest to ensure full relaxation.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

• Data Processing and Analysis:

- Apply Fourier transformation and phase correction to the acquired FID.
- Integrate the signals corresponding to the analyte and the ^{13}C -labeled internal standard.
- Calculate the concentration or purity of the analyte using the following formula:

$$\text{Purity}_{\text{analyte}} = \left(\frac{I_{\text{analyte}}}{I_{\text{IS}}} \right) * \left(\frac{N_{\text{IS}}}{N_{\text{analyte}}} \right) * \left(\frac{M_{\text{Wanalyte}}}{M_{\text{WIS}}} \right) * \left(\frac{m_{\text{IS}}}{m_{\text{analyte}}} \right) * \text{Purity}_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight

- m = mass
- IS = Internal Standard

Predicted ^{13}C NMR Chemical Shifts:

Based on prediction models, the approximate ^{13}C NMR chemical shifts for 2,3-Diethyl-5-methylpyrazine are:

- Methyl Carbon: ~20 ppm
- Ethyl CH_2 Carbons: ~25 ppm and ~28 ppm
- Ethyl CH_3 Carbons: ~12 ppm and ~13 ppm
- Pyrazine Ring Carbons: ~145-155 ppm

The two ^{13}C -labeled carbons will exhibit significantly enhanced signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like pyrazines.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2,3-Diethyl-5-methylpyrazine-13C2** in a suitable solvent (e.g., methanol or dichloromethane).
 - Spike the analytical samples with a known amount of the internal standard solution.
 - For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 240 °C at 10 °C/min.
 - Hold at 240 °C for 5 minutes.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

- Data Analysis:
 - Monitor the molecular ions of the analyte (m/z 150) and the internal standard (m/z 152).
 - Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high selectivity and sensitivity for the quantification of pyrazines in complex biological matrices.

Methodology:

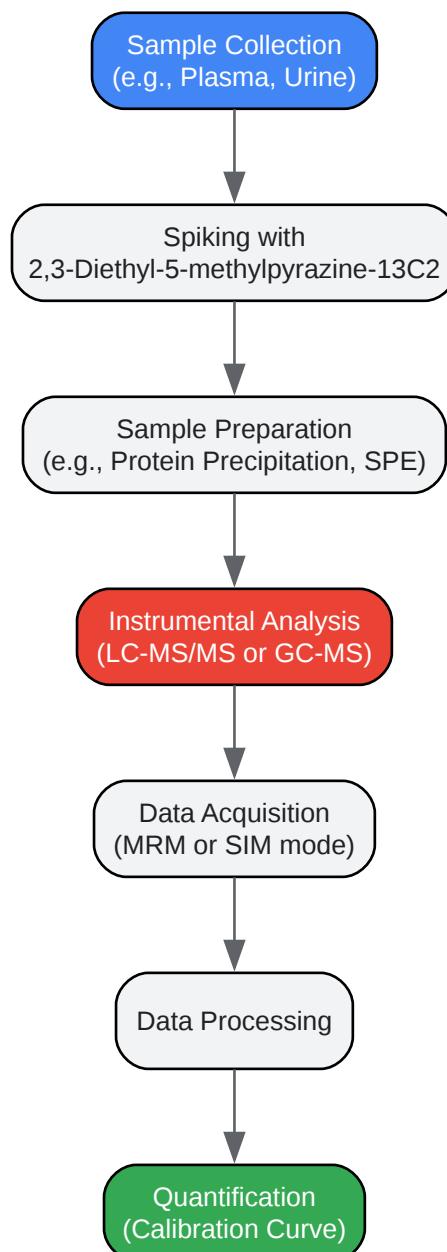
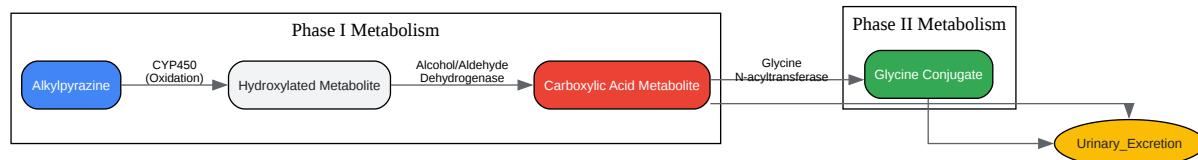
- Sample Preparation:
 - Spike the sample (e.g., plasma, urine) with a known amount of **2,3-Diethyl-5-methylpyrazine-13C2** internal standard solution.
 - Perform protein precipitation with acetonitrile.
 - Centrifuge and collect the supernatant for analysis.
- UPLC-MS/MS Instrumentation and Conditions:
 - UPLC System: Waters ACQUITY UPLC or equivalent.
 - Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
 - Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
 - Flow Rate: 0.3 mL/min.
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - MRM Transitions:

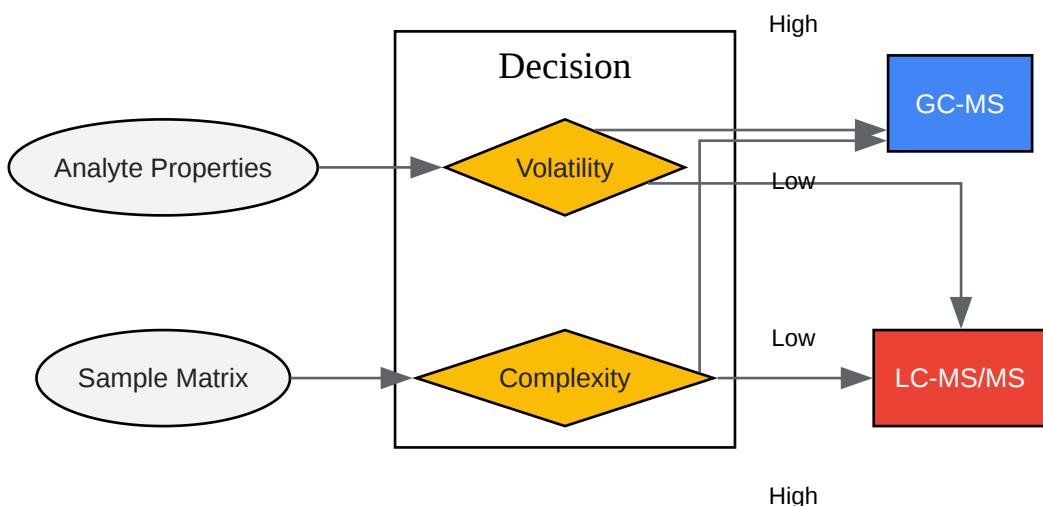
- 2,3-Diethyl-5-methylpyrazine: Precursor ion m/z 151 → Product ion (to be determined empirically).
- **2,3-Diethyl-5-methylpyrazine-13C2**: Precursor ion m/z 153 → Product ion (to be determined empirically).
- Data Analysis:
 - Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Alkylpyrazines

The metabolism of alkyl-substituted pyrazines primarily involves the oxidation of the alkyl side chains, catalyzed by cytochrome P450 enzymes in the liver. The resulting carboxylic acids can then be excreted in the urine, either as free acids or as glycine conjugates.





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